![molecular formula C14H19BrN2O2 B1592963 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-30-3](/img/structure/B1592963.png)
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a special chemical offered by BOC Sciences . It has a CAS number of 886364-30-3 .
Molecular Structure Analysis
The molecular formula of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is C14H19BrN2O2 . Its molecular weight is 327.22 .Scientific Research Applications
Enantioselective Synthesis and Drug Scaffold Development
One significant application of derivatives of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is in the enantioselective synthesis of pharmaceutical compounds. For example, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones have been prepared from amino acids and, upon deprotonation, undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This process provides efficient entry into a potentially useful drug scaffold, highlighting the importance of these compounds in the development of new pharmaceuticals (Antolak et al., 2014).
Analytical Chemistry and Pharmaceutical Analysis
In analytical chemistry, ion-selective electrodes have been developed for the potentiometric determination of 1,4-benzodiazepines in pharmaceutical preparations and biological samples. These methodologies are based on the creation of drug-tetraphenylborate and drug-phosphotungstate ion pairs, demonstrating the role of benzodiazepine derivatives in facilitating sensitive and low-cost detection techniques for these widely used pharmaceuticals (Salem et al., 2002).
Novel Synthetic Approaches and Biological Activities
Research has also focused on novel synthetic methods and the exploration of biological activities associated with benzodiazepine derivatives. A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an alternative approach for creating compounds with related ring systems and broad-spectrum biological activities (Shaabani et al., 2009).
Mechanistic Studies and Chemical Transformations
Studies on the bromination of diazepine derivatives, such as the work on 2,4-dimethyl-1,5-benzodiazepine, provide insights into the chemical transformations these compounds can undergo. Understanding these reactions is crucial for the design of new chemical entities and for the modification of pharmacological properties (Williams et al., 1976).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVPYZXTUZWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649620 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-30-3 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.